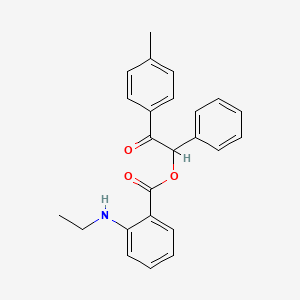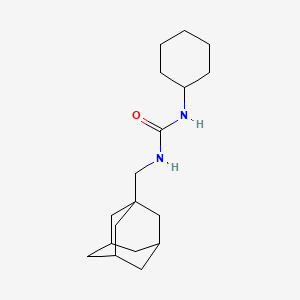
1-(1-adamantylmethyl)-3-cyclohexylurea
Vue d'ensemble
Description
1-(1-Adamantylmethyl)-3-cyclohexylurea is a compound that features a unique structure combining an adamantyl group and a cyclohexylurea moiety The adamantyl group, known for its rigidity and bulkiness, imparts distinct physical and chemical properties to the compound
Safety and Hazards
Orientations Futures
The study of adamantyl-containing compounds is a promising area of research due to their unique properties and potential for therapeutic applications . Further studies could explore the synthesis, characterization, and biological activity of “N-(1-adamantylmethyl)-N’-cyclohexylurea” and related compounds.
Méthodes De Préparation
The synthesis of 1-(1-adamantylmethyl)-3-cyclohexylurea typically involves the reaction of 1-adamantylmethylamine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalyst to achieve efficient large-scale synthesis.
-
Synthetic Route
Step 1: Preparation of 1-adamantylmethylamine from adamantane.
Step 2: Reaction of 1-adamantylmethylamine with cyclohexyl isocyanate to form this compound.
-
Reaction Conditions
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Catalysts such as triethylamine may be used to facilitate the reaction.
Analyse Des Réactions Chimiques
1-(1-Adamantylmethyl)-3-cyclohexylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The adamantyl group provides steric hindrance, influencing the reactivity and selectivity of these reactions.
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Reactions are typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of adamantyl ketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Reactions are usually performed in anhydrous solvents.
Products: Reduction can yield adamantyl alcohols or amines.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Conditions: Reactions are conducted under controlled temperatures to avoid side reactions.
Products: Substitution reactions can produce halogenated adamantyl derivatives.
Applications De Recherche Scientifique
1-(1-Adamantylmethyl)-3-cyclohexylurea has found applications in various scientific research fields:
-
Chemistry
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel polymers with enhanced thermal stability and mechanical properties.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
- Studied for its role in modulating biological pathways and enzyme activities.
-
Medicine
- Explored as a potential therapeutic agent for the treatment of neurodegenerative diseases.
- Evaluated for its ability to cross the blood-brain barrier and target specific receptors in the central nervous system.
-
Industry
- Utilized in the production of high-performance materials and coatings.
- Applied in the development of advanced drug delivery systems and surface recognition technologies.
Mécanisme D'action
The mechanism of action of 1-(1-adamantylmethyl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
-
Molecular Targets
- Enzymes: Inhibits or modulates the activity of specific enzymes involved in metabolic pathways.
- Receptors: Binds to and activates or inhibits receptors in the central nervous system.
-
Pathways
- Modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.
- Influences neurotransmitter release and uptake, affecting neuronal communication and function.
Comparaison Avec Des Composés Similaires
1-(1-Adamantylmethyl)-3-cyclohexylurea can be compared with other adamantyl-containing compounds to highlight its uniqueness:
-
Similar Compounds
- 1-Adamantylamine
- 1-Adamantylacetic acid
- 1-Adamantylmethanol
-
Uniqueness
- The combination of the adamantyl group with the cyclohexylurea moiety provides a unique structural framework that imparts distinct physical and chemical properties.
- Exhibits enhanced stability, lipophilicity, and bioavailability compared to other adamantyl derivatives.
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c21-17(20-16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-12H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNYATQBTMONFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B4012362.png)
![1-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperidine](/img/structure/B4012370.png)
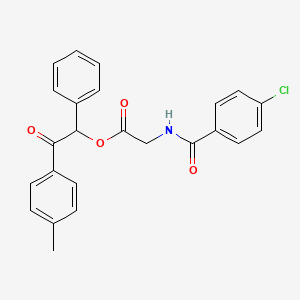
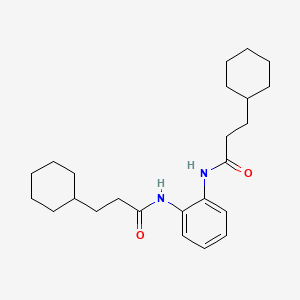

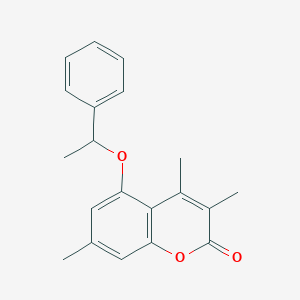
![2-methyl-5-[(2-methyl-5-morpholin-4-ylsulfonylphenyl)sulfamoyl]benzamide](/img/structure/B4012422.png)
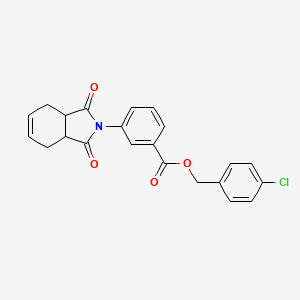
![(4-Methoxynaphthalen-1-yl)-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methanone](/img/structure/B4012436.png)

![methyl 2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4012450.png)
![N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012451.png)
